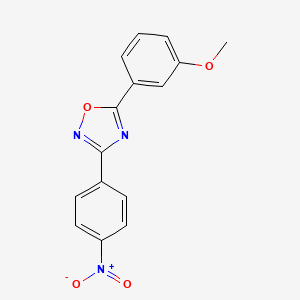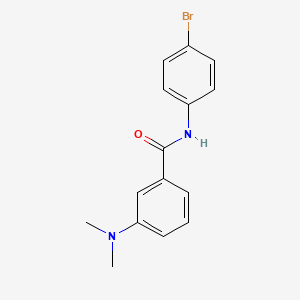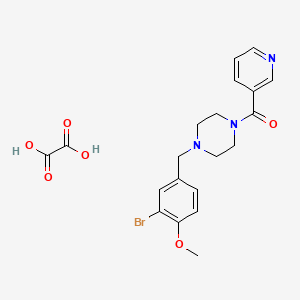
5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including compounds similar to 5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, generally involves strategies such as the use of primary amidoximes and acylating agents or reactions of 1,3-dipolar cycloaddition. These methods allow for the efficient production of 1,2,4-oxadiazole derivatives from a broad spectrum of reactants, offering pathways for creating a wide array of structurally diverse compounds with potential pharmacological activities (Pharmaceutical Chemistry Journal, 2005).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including 5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, is characterized by a five-membered aromatic ring with pyridine-type nitrogen atoms. This unique structural feature facilitates effective binding with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting a range of bioactivities. The presence of substituents like methoxy and nitro groups in specific positions further influences the molecule's electronic properties and interactions with biological targets (Mini reviews in medicinal chemistry, 2019).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives, including 5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, exhibit a wide range of chemical reactivity due to the electron-rich nature of the oxadiazole ring. This reactivity includes the potential for various substitution reactions, enabling the introduction of various functional groups that can modulate the molecule's pharmacological properties. These chemical properties are critical for designing molecules with specific biological activities, offering pathways for the development of novel therapeutic agents (Letters in Drug Design & Discovery, 2023).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives are significantly influenced by their molecular structure. Compounds in this class typically exhibit favorable physical and chemical stability, making them suitable candidates for pharmacological applications. Their stability, coupled with advantageous pharmacokinetic properties, makes 1,2,4-oxadiazole derivatives, including 5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, attractive for drug development (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles are characterized by their interactions with biological targets, influenced by their ability to form hydrogen bonds and engage in π-π interactions. These interactions contribute to the diverse pharmacological profile of 1,2,4-oxadiazole derivatives, including activities such as antibacterial, anti-inflammatory, and anticancer properties. The specific substituents and functional groups present in compounds like 5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole play a crucial role in determining their biological activities and potential therapeutic applications (Synthetic Communications, 2023).
Aplicaciones Científicas De Investigación
Antidiabetic Potential
- A study synthesized N-substituted dihydropyrimidine derivatives that included 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl, showing in vitro antidiabetic activity through α-amylase inhibition (Lalpara et al., 2021).
Corrosion Inhibition
- 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent corrosion inhibition efficiency for mild steel in sulfuric acid, hinting at potential applications in protecting metals (Bouklah et al., 2006).
Liquid Crystalline Properties
- New mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group were synthesized, showing different liquid crystalline mesophases, which may have applications in liquid crystal technology (Abboud et al., 2017).
Luminescence Characteristics
- Certain derivatives of 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles displayed high luminescence quantum yield, which can be explored in photoluminescent materials (Mikhailov et al., 2016).
Antimicrobial Activity
- S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol showed significant antibacterial activity, suggesting their potential as antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).
Photochemical Applications
- Research on 5-aryl-1,2,4-oxadiazoles has demonstrated their utility in photoinduced electron transfer, which could be relevant in photovoltaic or photochemical synthesis applications (Buscemi et al., 1999).
Pharmaceutical Research
- Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activity, indicating their potential in pharmaceutical applications (Shingare et al., 2018).
Antioxidant and Analgesic Potential
- New 1,3,4-oxadiazole derivatives showed potent antioxidant and analgesic activities, pointing towards their potential use in treating inflammatory conditions (Dinesha et al., 2014).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)15-16-14(17-22-15)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNCXDGJKDXVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5612254.png)
![N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea](/img/structure/B5612270.png)
![1-(2-{4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl}-4-methylpyrimidin-5-yl)ethanone](/img/structure/B5612275.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-N-[2-(1H-imidazol-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5612283.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5612305.png)
![2-(3-oxo-1,3-dihydro-2H-indazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5612322.png)


![(1S*,5R*)-6-[4-(1H-pyrazol-4-yl)butanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5612339.png)

![N'-[(4-chlorophenyl)sulfonyl]-4-(dimethylamino)-N-isopropylbenzenecarboximidamide](/img/structure/B5612348.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5612350.png)